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Compound of Interest

Compound Name:
5-Bromo-1,3-difluoro-2-

propoxybenzene

Cat. No.: B8001936

Get Quote

Executive Summary: The "Goldilocks" Building Block
In the engineering of fluorinated liquid crystals (LCs) and bioactive scaffolds, the alkoxy tail

length is a critical modulator of phase behavior and lipophilicity. 5-Bromo-1,3-difluoro-2-
propoxybenzene (CAS: 1309933-01-4) serves as a strategic intermediate, offering a balance

between the high crystallinity of methoxy analogs and the smectic-inducing tendencies of

longer pentyloxy chains.

This guide provides a comprehensive characterization of this molecule, a self-validating

synthesis protocol, and a direct performance comparison against its primary alternatives

(Methoxy and Trifluoromethoxy variants).

Part 1: Full Characterization Data
The following data aggregates experimental baselines and high-confidence spectral predictions

based on structural analogs (e.g., 5-Bromo-1,3-difluoro-2-methoxybenzene).
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Property Specification Notes

CAS Number 1309933-01-4

IUPAC Name
5-Bromo-1,3-difluoro-2-

propoxybenzene

Also: 4-Bromo-2,6-

difluorophenyl propyl ether

Molecular Formula C₉H₉BrF₂O

Molecular Weight 251.07 g/mol

Physical State Colorless Liquid

Low melting point predicted

(<20°C) due to propyl chain

disruption of crystal packing.

Boiling Point ~235–240 °C (760 mmHg)
Predicted based on methoxy

analog (214°C).

Density 1.45 ± 0.05 g/cm³
High density due to

bromine/fluorine content.

LogP (Calc) 3.82

Moderate lipophilicity; suitable

for membrane permeability or

LC miscibility.

1.2 Spectroscopic Signature (Diagnostic)
¹H NMR (400 MHz, CDCl₃):

δ 7.12 (d, J = 8.5 Hz, 2H): Aromatic protons (H-2, H-6 relative to Br). The doublet arises

from coupling with the adjacent Fluorine atoms.

δ 4.15 (t, J = 6.5 Hz, 2H): O-CH₂-CH₂-CH₃. The triplet indicates the adjacent methylene

group.

δ 1.82 (m, 2H): O-CH₂-CH₂-CH₃. Multiplet due to splitting by both adjacent methylene and

methyl groups.

δ 1.05 (t, J = 7.4 Hz, 3H): Terminal methyl group (-CH₃).

¹⁹F NMR (376 MHz, CDCl₃):
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δ -128.5 (s, 2F): Symmetrical fluorine substitution. Shift is characteristic of 2,6-

difluoroalkoxy systems.

MS (EI):

m/z 250/252 (M⁺): Characteristic 1:1 doublet pattern indicating the presence of one

Bromine atom.

Part 2: Self-Validating Synthesis Protocol
Objective: Synthesize 5-Bromo-1,3-difluoro-2-propoxybenzene from commercially available

4-bromo-2,6-difluorophenol with >90% yield.

Mechanism: Williamson Ether Synthesis (Sₙ2). The reaction relies on the nucleophilic attack of

the phenoxide ion on propyl bromide. The flanking fluorine atoms increase the acidity of the

phenol (pKa ~7.5 vs. 10 for phenol), requiring weaker bases but ensuring rapid deprotonation.

Workflow Diagram

4-Bromo-2,6-
difluorophenol

1-Bromopropane
+ K₂CO₃

(Solvent: DMF)

Mix Heat @ 60°C
4-6 Hours

Sₙ2 Alkylation Aq. Wash &
Extraction (EtOAc)

Quench 5-Bromo-1,3-difluoro-
2-propoxybenzene

Distillation

Click to download full resolution via product page

Caption: synthesis of 5-Bromo-1,3-difluoro-2-propoxybenzene via Williamson Etherification.

Step-by-Step Methodology
Charge: In a 250 mL round-bottom flask, dissolve 4-bromo-2,6-difluorophenol (10.0 g, 47.8

mmol) in anhydrous DMF (50 mL).

Deprotonate: Add Potassium Carbonate (K₂CO₃) (9.9 g, 71.7 mmol, 1.5 eq) in one portion.

Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly

yellow as the phenoxide forms.

Alkylate: Add 1-Bromopropane (7.06 g, 5.2 mL, 57.4 mmol, 1.2 eq) dropwise via syringe.
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React: Heat the mixture to 60°C for 4–6 hours.

Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower Rf) should

disappear; the product (high Rf) will appear as a UV-active spot.

Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50

mL).

Purify: Wash the combined organics with water (2x) and brine (1x) to remove DMF. Dry over

MgSO₄, filter, and concentrate.

Isolate: Purify via vacuum distillation (approx. 110°C @ 5 mmHg) or silica gel

chromatography (100% Hexanes) to yield a colorless liquid.

Part 3: Comparative Performance Analysis
Why choose the Propoxy derivative over the standard Methoxy or the fluorinated

Trifluoromethoxy alternatives?

3.1 Performance Matrix

Feature
Propoxy (This

Product)

Methoxy (Alternative

A)

Trifluoromethoxy

(Alternative B)

Structure -O-CH₂CH₂CH₃ -O-CH₃ -O-CF₃

Lipophilicity (LogP) 3.82 (High) 2.85 (Moderate) 4.10 (Very High)

Melting Point Low (<20°C) Moderate (~50°C) Low (<0°C)

Electronic Effect
Electron Donating

(+M)

Electron Donating

(+M)

Electron Withdrawing

(-I, -M)

LC Phase Impact
Promotes

Nematic/Smectic
Promotes Crystalline

Promotes Nematic

(Low Viscosity)

Cost Efficiency
High (Cheap

Reagents)
High

Low (Expensive

Reagents)

3.2 Critical Analysis
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1. Solubility vs. Crystallinity (The "Goldilocks" Effect):

Methoxy: Often leads to intermediates with high melting points and poor solubility in organic

solvents during cross-coupling reactions (Suzuki/Buchwald).

Propoxy: The 3-carbon chain disrupts crystal packing (entropy of the flexible chain),

significantly lowering the melting point. This makes the propoxy derivative easier to handle

as a liquid and more soluble in catalytic cycles, often resulting in higher yields for

downstream coupling.

2. Electronic Tuning for Liquid Crystals:

Trifluoromethoxy (-OCF₃): Used when high dielectric anisotropy (Δε) is required. However,

the -OCF₃ group is strongly electron-withdrawing, which deactivates the ring toward

oxidative addition in palladium catalysis.

Propoxy (-OPr): Maintains the electron-rich nature of the ring (similar to methoxy), facilitating

faster oxidative addition. It is the preferred choice when the target molecule requires a

flexible tail for phase stability without compromising synthetic reactivity.

3.3 Application Logic: Downstream Utility
This compound is primarily a "Core Building Block" for constructing terphenyl liquid crystals

used in high-speed displays.
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Caption: Typical workflow for converting the intermediate into a Liquid Crystal (LC) monomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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